molecular formula C14H16N2O2 B11328096 5-(cyclopropylcarbonyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-(cyclopropylcarbonyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11328096
M. Wt: 244.29 g/mol
InChI Key: BBKBJRKGSIWUCI-UHFFFAOYSA-N
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Description

5-CYCLOPROPANECARBONYL-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including their use as anxiolytics, sedatives, and anticonvulsants. This particular compound is characterized by its unique cyclopropane carbonyl group attached to the benzodiazepine core, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPANECARBONYL-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Cyclopropane Carbonyl Group: The cyclopropane carbonyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the benzodiazepine core with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPANECARBONYL-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Conversion of carbonyl to hydroxyl groups.

    Substitution: Halogenated derivatives of the benzodiazepine core.

Scientific Research Applications

5-CYCLOPROPANECARBONYL-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPANECARBONYL-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Known for its sedative effects and used in the treatment of anxiety disorders.

    Clonazepam: Primarily used for its anticonvulsant properties.

Uniqueness

5-CYCLOPROPANECARBONYL-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its cyclopropane carbonyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural feature could potentially lead to differences in its biological activity and therapeutic applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C14H16N2O2/c1-9-8-16(14(18)10-6-7-10)12-5-3-2-4-11(12)15-13(9)17/h2-5,9-10H,6-8H2,1H3,(H,15,17)

InChI Key

BBKBJRKGSIWUCI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3CC3

Origin of Product

United States

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